molecular formula C16H14FN5 B3795238 N-benzyl-6-(2-fluorophenyl)-1,3,5-triazine-2,4-diamine

N-benzyl-6-(2-fluorophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B3795238
M. Wt: 295.31 g/mol
InChI Key: VTFWBAMWOFWMNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-benzyl-6-(2-fluorophenyl)-1,3,5-triazine-2,4-diamine” is a compound that has been identified as an inhibitor of SHP2 . SHP2 is a protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation . It is known to regulate various cellular functions including cell cycle and oncogenic transformation . Mutations in SHP2 are known to cause several diseases and cancers .

Mechanism of Action

“N-benzyl-6-(2-fluorophenyl)-1,3,5-triazine-2,4-diamine” acts as an inhibitor of SHP2 . SHP2 is a protein tyrosine phosphatase that is involved in cell growth and differentiation . In its inactive state, the N-terminal SH2 domain of SHP2 binds to the PTP domain and blocks substrate binding to the active site, thereby inhibiting SHP2 . Upon binding of the phospho-tyrosyl residue, the N-terminal SH domain is released from the PTP domain and the enzyme is activated . This compound likely interacts with SHP2 in a way that prevents this activation, thereby inhibiting the function of SHP2 .

Properties

IUPAC Name

2-N-benzyl-6-(2-fluorophenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5/c17-13-9-5-4-8-12(13)14-20-15(18)22-16(21-14)19-10-11-6-2-1-3-7-11/h1-9H,10H2,(H3,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTFWBAMWOFWMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC(=N2)N)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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